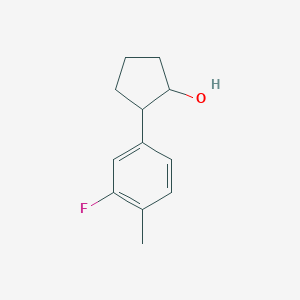
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol: is an organic compound with the molecular formula C12H15FO It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 3-fluoro-4-methylphenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-fluoro-4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It is used in the development of new drugs and as a probe in biochemical assays to understand enzyme-substrate interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and as a lead compound in drug discovery.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and selectivity. The cyclopentanol moiety allows for interactions with hydrophobic pockets in proteins, influencing their conformation and function.
Comparison with Similar Compounds
- trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol
- trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol
- trans-2-(3-Fluoro-4-methylphenyl)cyclopentanone
Comparison: Compared to its analogs, trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol exhibits unique chemical properties due to the specific positioning of the fluoro and methyl groups This configuration enhances its reactivity and binding affinity in biological systems
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3 |
InChI Key |
AWXPGMQDSFFUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCC2O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



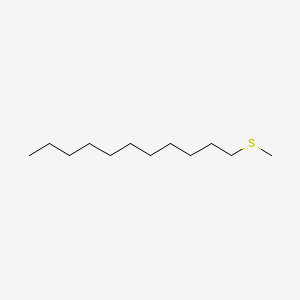
![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
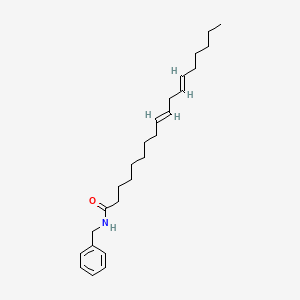
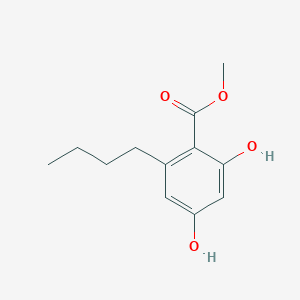
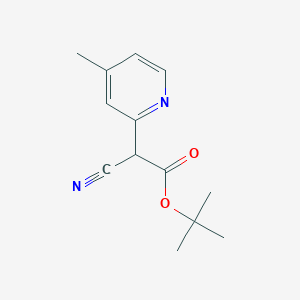
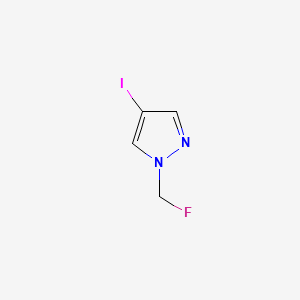
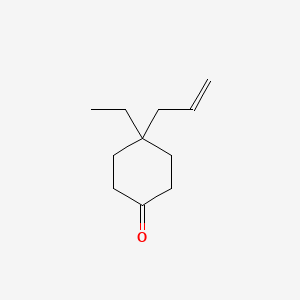

![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
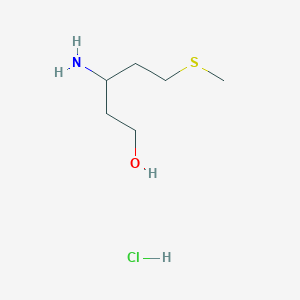
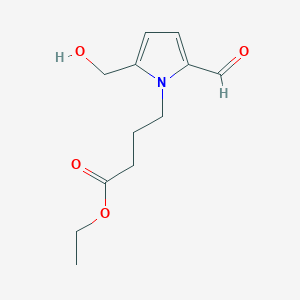
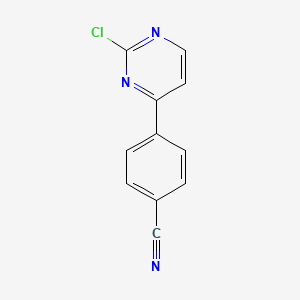
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
